![molecular formula C7H5Cl2F3N2 B1298554 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine CAS No. 86398-94-9](/img/structure/B1298554.png)
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Synthesis Analysis
POCl3 (0.5 g, 3.0 mmol) was added dropwise to an ice-cold stirred solution of hydrazone 5 (1.0 mmol) in dry DMF (4 mL), the reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 h .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is Cl2C6H2(CF3)NHNH2 . The molecular weight is 245.03 .Chemical Reactions Analysis
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives . It may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .Physical And Chemical Properties Analysis
The melting point of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is 58-60 °C (lit.) . The predicted boiling point is 224.0±40.0 °C . The predicted density is 1.596±0.06 g/cm3 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
This compound can be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives . Pyrazole derivatives have been found to have significant applications in the pharmaceutical industry, with some acting as antibacterial, anti-inflammatory, antiparasitic, and antidiabetic drugs .
Synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) Hydrazines
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can also be used in the synthesis of a variety of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines . These compounds have potential applications in various fields of research.
Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR .
Use in Pharmaceutical Industry
Due to the high electronegativity of fluorine and the high carbon-fluorine bond energy, trifluoromethyl-containing molecules have found considerable utilization in the agrochemical and pharmaceutical industries . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .
Use in Agrochemical Industry
As mentioned above, trifluoromethyl-containing molecules have found considerable utilization in the agrochemical industry . This compound, due to its trifluoromethyl group, could potentially be used in the synthesis of agrochemicals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative. It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that the compound may act by forming covalent bonds with its targets, thereby modifying their structure and function .
Biochemical Pathways
It’s known that hydrazine derivatives can interfere with various biochemical pathways, often leading to the inhibition or activation of certain enzymes .
Pharmacokinetics
Like other hydrazine derivatives, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its chemical structure and known reactions, it’s likely to modify the function of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. For instance, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature .
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWOHMZNWQLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350838 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
86398-94-9 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper [] details a novel process for preparing 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. The significance lies in using a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene as starting materials. This approach offers a potentially more efficient and cost-effective route compared to using a single, purified isomer.
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